Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Overview

Description

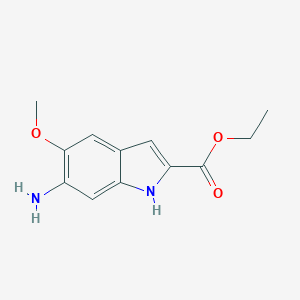

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an amino group at the 6-position, a methoxy group at the 5-position, and an ethyl ester group at the 2-position. These substitutions confer unique chemical properties and potential biological activities to the compound.

Mechanism of Action

Target of Action

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

One indole derivative, methyl 6-amino-4-isobutoxy-1h-indole-2-carboxylate, showed inhibitory activity against influenza a .

Action Environment

It is soluble in dichloromethane, ethyl acetate, and methanol , suggesting that these solvents could be used in its administration.

Biochemical Analysis

Biochemical Properties

They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects .

Temporal Effects in Laboratory Settings

Indole derivatives have been used in various laboratory settings for their diverse biological activities .

Dosage Effects in Animal Models

Indole derivatives have been used in various animal models for their diverse biological activities .

Metabolic Pathways

Indole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

Indole derivatives have been found to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives have been found to be involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.

Nucleophilic Substitution: Under basic conditions, the 6-chloro group is substituted with an amino group to form 6-aminoindole-2-carboxylate.

Esterification: Finally, the ethyl ester group is introduced at the 2-position through a reaction with ethyl acetate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

6-amino-5-methoxyindole-2-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.

6-amino-5-methoxy-1H-indole: Lacks the carboxylate group, leading to different chemical properties and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate (E6AMIC) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

E6AMIC features an indole core with a methoxy group at position 5 and an amino group at position 6, contributing to its unique biological profile. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of approximately 234.25 g/mol. The presence of the amino group is particularly significant as it enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of E6AMIC can be achieved through several methods, including:

-

Starting from Indole-2-carboxylic acid :

- Alternative synthetic routes may involve modifications of existing indole derivatives, allowing for the introduction of the amino and methoxy groups.

Biological Activities

E6AMIC exhibits several notable biological activities:

Antiviral Activity

Research indicates that E6AMIC may possess antiviral properties. For instance, derivatives of indole compounds have been shown to inhibit viral replication mechanisms effectively. In studies involving HIV-1 integrase inhibitors, similar indole derivatives demonstrated IC50 values ranging from 0.13 to 32.37 μM against integrase strand transfer, indicating potential for E6AMIC in antiviral drug development .

Antimicrobial Activity

E6AMIC shows promise in antimicrobial applications as well. Compounds with similar structures have been reported to exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds often fall below 10 μg/mL, suggesting effective antimicrobial potential .

Anticancer Activity

The indole scaffold is widely recognized for its anticancer properties. E6AMIC's structural features may enhance its interaction with cancer cell pathways, leading to cytotoxic effects against various cancer cell lines. Some studies have reported that indole derivatives can exhibit preferential suppression of rapidly dividing cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of E6AMIC can be attributed to its structural characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 7-methoxy-1H-indole-2-carboxylate | Methoxy group at position 7 | Exhibits different biological activity profiles |

| Ethyl 5-hydroxy-1H-indole-2-carboxylate | Hydroxy group instead of methoxy | Known for significant anti-hepatitis B activity |

| This compound | Amino group at position 6 | Potentially higher bioactivity due to amino group |

| Methyl 3-acetyl-6-methoxy-1H-indole-2-carboxylate | Acetyl group at position 3 | Used in synthesizing COX inhibitors |

The presence of the amino group at position 6 has been correlated with enhanced bioactivity compared to other derivatives lacking this feature .

Case Studies

Recent studies have focused on the application of E6AMIC in various therapeutic contexts:

- Antiviral Studies : A study demonstrated that E6AMIC and its analogs effectively inhibited HIV integrase activity, suggesting a viable pathway for developing new antiviral agents .

- Antimicrobial Testing : In vitro evaluations revealed that E6AMIC exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

- Cytotoxicity Assays : Various assays showed that E6AMIC could selectively target cancer cells while sparing normal cells, indicating its potential use in targeted cancer therapies .

Properties

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUGINJYISDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450143 | |

| Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107575-60-0 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107575-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.